molecular formula C15H14N2O2S B2833688 4-Phenacylsulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one CAS No. 898443-99-7

4-Phenacylsulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one

Cat. No. B2833688
CAS RN: 898443-99-7
M. Wt: 286.35
InChI Key: MCVDANSZKIAVNW-UHFFFAOYSA-N
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Description

“4-Phenacylsulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, with two nitrogen atoms at positions 1 and 3 of the six-member ring . They are involved in many biological processes and form the basis for several drugs and biomolecules .


Chemical Reactions Analysis

The chemical reactions involving “4-Phenacylsulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one” would depend on the specific conditions and reagents present. Pyrimidine derivatives can undergo a variety of reactions, including substitutions, additions, and ring-opening reactions .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of tricyclic compounds, including derivatives similar to 4-Phenacylsulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one, have been extensively studied. These compounds have been synthesized for their potential biological activities. For instance, substituted tetrahydropyrido[4’,3’:4,5]-thieno[2,3-d]pyrimidines were created and evaluated for their antibacterial and antifungal activities, showing significant results against various microorganisms (Mittal, Sarode, & Vidyasagar, 2011).

Antimicrobial Activity

Research has identified the antimicrobial potential of compounds structurally related to 4-Phenacylsulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one. A variety of synthesized compounds have demonstrated significant anti-bacterial and anti-fungal activities, highlighting their potential as antimicrobial agents (Gaber & Moussa, 2011).

Anticonvulsant Activity

Investigations into the anticonvulsant activities of pyrimidin-4(3H)-one derivatives have shown promising results. The synthesis of 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3H)-one derivatives and subsequent pharmacological screening revealed a correlation between structure and anticonvulsant activity, establishing a foundation for future research into their potential therapeutic applications (Severina et al., 2019).

Antimicrobial Agents Development

The synthesis of tetrahydrobenzothieno[2,3-d]pyrimidine and tetrahydrobenzothienotriazolopyrimidine derivatives has been explored for their potential as antimicrobial agents. Preliminary antimicrobial testing of these compounds revealed selectivity and potency against specific Candida species, suggesting their use in developing new antimicrobial therapies (Soliman et al., 2009).

Antiprotozoal Activity

Research into novel bis-benzamidino imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines has uncovered their potential antiprotozoal activity. These compounds were evaluated for their effectiveness against T. b. r. and P. f., with certain derivatives showing strong in vitro activity, indicating their potential for treating protozoal infections (Ismail et al., 2008).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which “4-Phenacylsulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one” is used. For example, many pyrimidine derivatives exhibit antiproliferative, antimicrobial, anti-inflammatory, and analgesic activities .

Future Directions

The future directions for research on “4-Phenacylsulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one” would likely involve further exploration of its synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by pyrimidine derivatives, it could be a promising area for drug discovery and development .

properties

IUPAC Name

4-phenacylsulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c18-13(10-5-2-1-3-6-10)9-20-14-11-7-4-8-12(11)16-15(19)17-14/h1-3,5-6H,4,7-9H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVDANSZKIAVNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NC(=O)N=C2SCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenacylsulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one

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